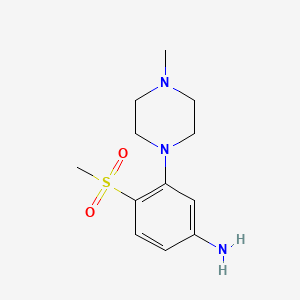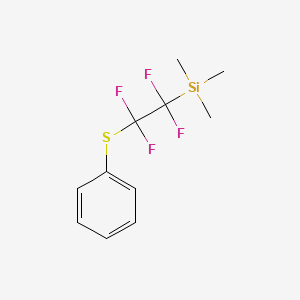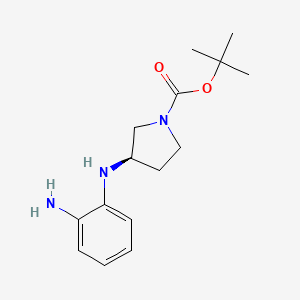
(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-fluoro-benzyl)-amine
Übersicht
Beschreibung
2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-fluoro-benzyl)-amine (abbreviated as CMBF) is an organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmaceuticals. CMBF is used as a reagent in the synthesis of various compounds, as an inhibitor of enzymes, and as a drug target. CMBF is also a versatile building block for the synthesis of various compounds, including pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Evaluation
A series of 4-aminoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. Among them, certain compounds demonstrated potent anticancer activities, suggesting the role of 4-aminoquinoline as a prototype molecule for developing new anticancer agents (Zhang et al., 2007).
Development of Urea Derivatives
New urea derivatives of 1,2,4-triazolo[4,3-a]-quinoline were synthesized, meeting structural requirements essential for anticancer activity. These compounds were screened in vitro against human neuroblastoma and colon carcinoma cell lines, displaying significant to moderate cytotoxicity (Reddy et al., 2015).
Microwave-Assisted Synthesis
Microwave irradiation was used to synthesize amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which demonstrated significant anticancer activity against various carcinoma cell lines. This method offered advantages in terms of reaction time and yield, indicating a promising lead for designing potent anticancer agents (Bhatt et al., 2015).
Quinoline-Imine Complexes
New platinum(II) and palladium(II) complexes containing quinoline-imine ligands were synthesized, which could potentially be explored for their biological applications, including anticancer activities (Bortoluzzi et al., 2011).
Sensitization of Tumor Cells
A study focused on evaluating the enhancement of chloroquine analogs in combination with Akt inhibitors on breast cancer cell lines. Certain analogs, including a chloroquine derivative, markedly sensitized cancer cell killing, suggesting a cancer-specific therapeutic approach (Hu et al., 2009).
Antibacterial Applications
Apart from anticancer activities, novel quinoline derivatives were also evaluated for their antibacterial properties, showing excellent activity against both gram-negative and gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (Matsuoka et al., 1999).
Eigenschaften
IUPAC Name |
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-(4-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2/c1-12-3-2-4-14-9-15(18(19)22-17(12)14)11-21-10-13-5-7-16(20)8-6-13/h2-9,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUROUSXHIHJMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,4-Bis(methylsulfonyl)phenyl]piperazine](/img/structure/B3069813.png)
![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3069822.png)


![3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3069835.png)





![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine](/img/structure/B3069880.png)
![(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine](/img/structure/B3069891.png)
![3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol](/img/structure/B3069900.png)
